REACTION_CXSMILES
|
C=C1CC[N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C[N+]1([O-])CC[O:19]CC1.S([O-])([O-])=O.[Na+].[Na+].[O:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1.O>C(OCC)(=O)C.[Os](=O)(=O)(=O)=O>[OH:19][C:32]1([CH2:33][OH:29])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:30][CH2:31]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
' stirring at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
STIRRING
|
Details
|
was further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distilling the solvent off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)C(=O)OC(C)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |